1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS 1936680-88-4): A Technical Guide to Synthesis, Physicochemical Profiling, and Late-Stage Functionalization
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS 1936680-88-4): A Technical Guide to Synthesis, Physicochemical Profiling, and Late-Stage Functionalization
Introduction: The Strategic Role of Fluorinated Building Blocks
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS Number: 1936680-88-4), also known as 1-(3-bromobenzyl)-3,3-difluoropyrrolidine, represents a highly versatile, bifunctional building block[1].
This molecule merges two highly sought-after structural motifs: a gem-difluoropyrrolidine ring and a 3-bromobenzyl moiety. The former serves to modulate basicity and lipophilicity, while the latter provides an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth, self-validating guide to the physicochemical rationale, synthetic assembly, and downstream applications of this critical scaffold.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The strong electron-withdrawing nature of the gem-difluoro group significantly alters the electronic landscape of the parent pyrrolidine ring.
Table 1: Chemical and Physicochemical Summary
| Property | Value / Description | Rationale / Impact |
| Chemical Name | 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine | IUPAC standard nomenclature. |
| CAS Number | 1936680-88-4 | Unique registry identifier[2]. |
| Molecular Formula | C₁₁H₁₂BrF₂N | - |
| Molecular Weight | 276.12 g/mol | Falls well within Lipinski's Rule of 5 limits. |
| Amine pKa (Predicted) | ~7.5 (vs. 11.3 for pyrrolidine) | Fluorine's inductive effect lowers basicity, increasing the fraction of un-ionized drug at physiological pH [3]. |
| Isotopic Mass | 275.01 (⁷⁹Br) / 277.01 (⁸¹Br) | Yields a characteristic 1:1 doublet in MS analysis. |
| Structural Role | Bifunctional Intermediate | Acts as both a lipophilic core and a vector for structural extension. |
Mechanistic Rationale in Drug Design
The design of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is not arbitrary; it is rooted in strict physicochemical causality.
The gem-Difluoro Effect on the Pyrrolidine Ring
Unsubstituted pyrrolidines are highly basic (pKa ~11.3) and are nearly entirely protonated at physiological pH (7.4), which can limit passive membrane permeability and lead to hERG toxicity (cardiac liabilities). The introduction of two fluorine atoms at the C3 position exerts a profound electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This pulls electron density away from the nitrogen lone pair, dropping the pKa to approximately 7.5[4]. Consequently, a significant portion of the molecule remains neutral at physiological pH, drastically enhancing passive cellular permeability and oral bioavailability. Furthermore, the steric bulk and electrostatic repulsion of the fluorine atoms lock the pyrrolidine ring into a specific puckered conformation, reducing the entropic penalty upon binding to target proteins [5].
The 3-Bromobenzyl Handle
The aryl bromide serves as a highly reactive electrophilic site for late-stage functionalization. Unlike aryl chlorides (which often require highly specialized, electron-rich ligands to undergo oxidative addition) or aryl iodides (which can be light-sensitive and unstable), the aryl bromide strikes an optimal balance between bench stability and reactivity in palladium- or copper-catalyzed cross-coupling reactions.
Caption: Pharmacophoric and physicochemical rationale behind the structural components.
Synthetic Methodologies: Assembly of the Scaffold
The synthesis of CAS 1936680-88-4 relies on a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The protocol below is designed as a self-validating system: the choice of base and solvent ensures complete conversion while suppressing over-alkylation or quaternary ammonium salt formation.
Protocol 1: Sₙ2 Alkylation of 3,3-Difluoropyrrolidine
Causality of Reagents:
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Nucleophile: 3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6) is used as it is bench-stable [6].
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Base: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base. It is strong enough to free-base the pyrrolidine hydrochloride and neutralize the HBr byproduct, but mild enough to prevent side reactions (e.g., elimination) on the electrophile.
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Solvent: Acetonitrile (MeCN) provides a highly polar aprotic environment that accelerates Sₙ2 kinetics by leaving the nucleophile relatively unsolvated and reactive.
Step-by-Step Procedure:
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Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoropyrrolidine hydrochloride (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).
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Solvation: Suspend the mixture in anhydrous Acetonitrile (0.2 M relative to the amine). Stir at room temperature for 15 minutes to allow the generation of the free base.
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Electrophile Addition: Dissolve 3-bromobenzyl bromide (1.05 equiv) in a minimal amount of MeCN and add it dropwise to the stirring suspension via a syringe over 10 minutes. Note: Dropwise addition maintains a low localized concentration of the electrophile, minimizing the risk of dialkylation.
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Reaction: Attach a reflux condenser and heat the mixture to 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) and LC-MS. Full conversion is typically achieved within 4–6 hours.
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Workup (Self-Validation): Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KBr, KCl). Concentrate the filtrate in vacuo.
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Purification: Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel) to yield the pure tertiary amine.
Downstream Applications: Late-Stage Functionalization
The true value of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine lies in its capacity to serve as a core hub for divergent library synthesis. The 3-bromo unit is primed for transition-metal catalysis.
Caption: Synthetic assembly and late-stage functionalization pathways of CAS 1936680-88-4.
Protocol 2: Suzuki-Miyaura Cross-Coupling
To append an aryl or heteroaryl group to the scaffold, the Suzuki-Miyaura coupling is the gold standard due to its high functional group tolerance and mild conditions.
Step-by-Step Procedure:
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Reagent Assembly: In a Schlenk tube or microwave vial, combine 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
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Solvent System: Add a degassed mixture of 1,4-Dioxane and 2.0 M aqueous Na₂CO₃ (ratio 4:1). Causality: Degassing (via sparging with N₂ or freeze-pump-thaw) is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalyst.
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Reaction: Seal the vessel and heat to 90 °C under an inert atmosphere (N₂) for 12 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica or Celite to remove palladium black. Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate for subsequent purification.
Analytical Validation and Quality Control
To ensure scientific integrity, the synthesized compound must be rigorously validated. A self-validating analytical suite includes:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) will display a distinct isotopic signature. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are roughly 1:1), the mass spectrum will show twin [M+H]⁺ peaks of equal intensity at m/z 276.0 and m/z 278.0 .
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¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a sharp singlet integrating to 2H around δ 3.60 ppm , corresponding to the benzylic methylene protons (Ar-CH₂-N). The aromatic region (δ 7.10 - 7.50 ppm) will show the characteristic splitting pattern of a 1,3-disubstituted benzene ring.
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¹⁹F NMR (376 MHz, CDCl₃): The gem-difluoro group will appear as a distinct multiplet (often an AB quartet if the ring is conformationally locked, or a broad singlet depending on temperature and solvent) in the region of -90 to -105 ppm . The presence of this signal confirms the integrity of the fluorinated ring post-reaction.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Application of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[Link]
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ChemSrc. (2025). 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine CAS 1936680-88-4. ChemSrc Database.[Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[Link]
